

advanced analytical methods for 3-(ethylamino)-1-Propanol detection and quantification

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Compound of Interest

Compound Name: 3-(ethylamino)-1-Propanol

CAS No.: 42055-16-3

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An In-Depth Technical Guide to the Detection and Quantification of **3-(ethylamino)-1-Propanol**

Application Note & Protocol

Abstract

This document provides a comprehensive guide to advanced analytical methodologies for the robust detection and precise quantification of **3-(ethylamino)-1-Propanol**. This polar amino alcohol presents unique analytical challenges due to its high boiling point and potential for hydrogen bonding. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative for **3-(ethylamino)-1-Propanol**

3-(ethylamino)-1-Propanol is a chemical entity of significant interest in pharmaceutical development and chemical synthesis. It may be present as a synthesis intermediate, a degradation product, or a potential impurity in active pharmaceutical ingredients (APIs) and formulated drug products. Given the stringent regulatory landscape governing pharmaceutical quality, the development of sensitive, specific, and accurate analytical methods for its quantification is not merely a technical exercise but a critical component of ensuring product safety and efficacy.^{[1][2]}

The inherent physicochemical properties of **3-(ethylamino)-1-Propanol**, such as its polarity conferred by the hydroxyl and secondary amine groups, present considerable challenges for direct analysis, particularly by gas chromatography.^[3] These properties can lead to poor chromatographic peak shapes, low sensitivity, and unreliable quantification. This application note addresses these challenges by presenting advanced, validated methodologies tailored for this analyte.

Strategic Approaches to Analysis: GC-MS vs. LC-MS/MS

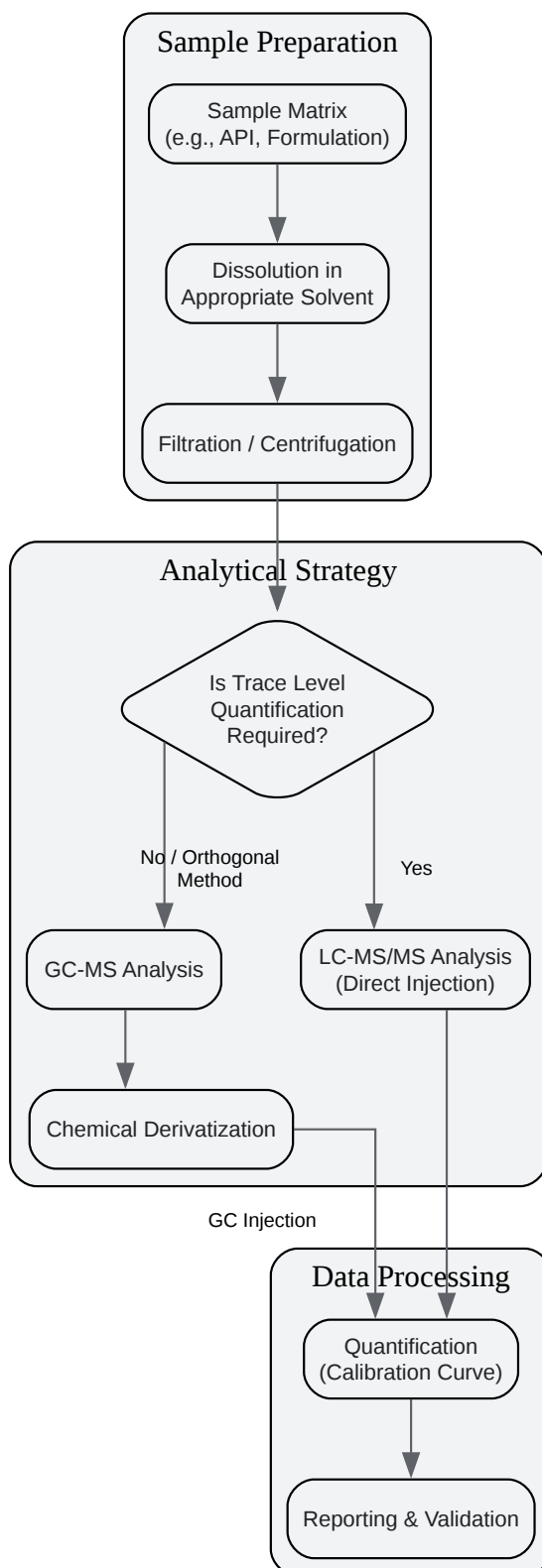
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the primary separation technique is pivotal and depends on the analyte's properties and the desired analytical outcome.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS offers excellent separation efficiency and is a gold standard for many volatile and semi-volatile compounds. However, for polar, high-boiling point molecules like **3-(ethylamino)-1-Propanol**, direct injection is often problematic, resulting in broad, tailing peaks.^[3] The strategic solution is chemical derivatization, which masks the polar functional groups, thereby increasing volatility and improving chromatographic performance.^{[4][5]}
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** This technique is exceptionally well-suited for polar, non-volatile, and thermally labile compounds.^[6] It circumvents the need for derivatization, simplifying sample preparation. The coupling of LC

with tandem mass spectrometry provides an unparalleled degree of selectivity and sensitivity, making it the method of choice for trace-level quantification in complex matrices.

[7]

Below is a logical workflow for the analysis of **3-(ethylamino)-1-Propanol**.



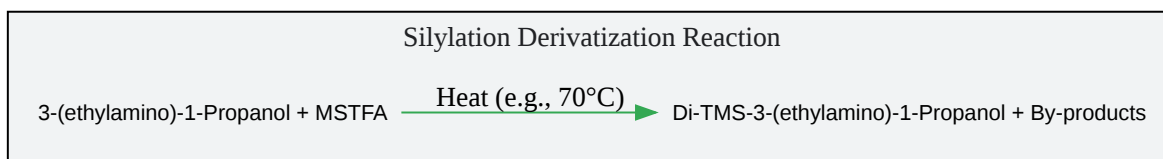
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Caption: General workflow for the analysis of **3-(ethylamino)-1-Propanol**.

Method I: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Rationale and Causality

Direct GC analysis of amino alcohols is hindered by the active hydrogens on the hydroxyl and amine groups, which lead to strong intermolecular hydrogen bonding and adsorption onto the GC column's stationary phase.[3][8] This results in severe peak tailing and poor reproducibility. Silylation is a robust derivatization technique that replaces these active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[4][9] This chemical modification drastically reduces the analyte's polarity and increases its volatility, making it amenable to GC analysis.[5][10] We recommend N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for its efficacy and the volatile, non-interfering nature of its by-products.[9]



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Caption: Silylation of **3-(ethylamino)-1-Propanol** using MSTFA.

Detailed Experimental Protocol

A. Materials and Reagents

- **3-(ethylamino)-1-Propanol** analytical standard ($\geq 99.5\%$ purity)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- Pyridine or Acetonitrile (Anhydrous, GC grade)
- Methanol (HPLC grade)
- Internal Standard (IS), e.g., 3-(propylamino)-1-propanol (if required)

- 2 mL GC vials with PTFE-lined septa

B. Standard and Sample Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of **3-(ethylamino)-1-Propanol** standard and dissolve in 25.0 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
- Sample Preparation: Accurately weigh a sample containing an expected amount of **3-(ethylamino)-1-Propanol** and dissolve it in methanol to achieve a final concentration within the calibration range.
- Derivatization Protocol:
 - Pipette 100 µL of the standard or sample solution into a GC vial.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
 - Add 100 µL of anhydrous pyridine (or acetonitrile) to reconstitute the residue.
 - Add 100 µL of MSTFA to the vial.
 - Cap the vial tightly and heat at 70°C for 30 minutes.
 - Cool the vial to room temperature before injection.

C. GC-MS Instrumental Conditions

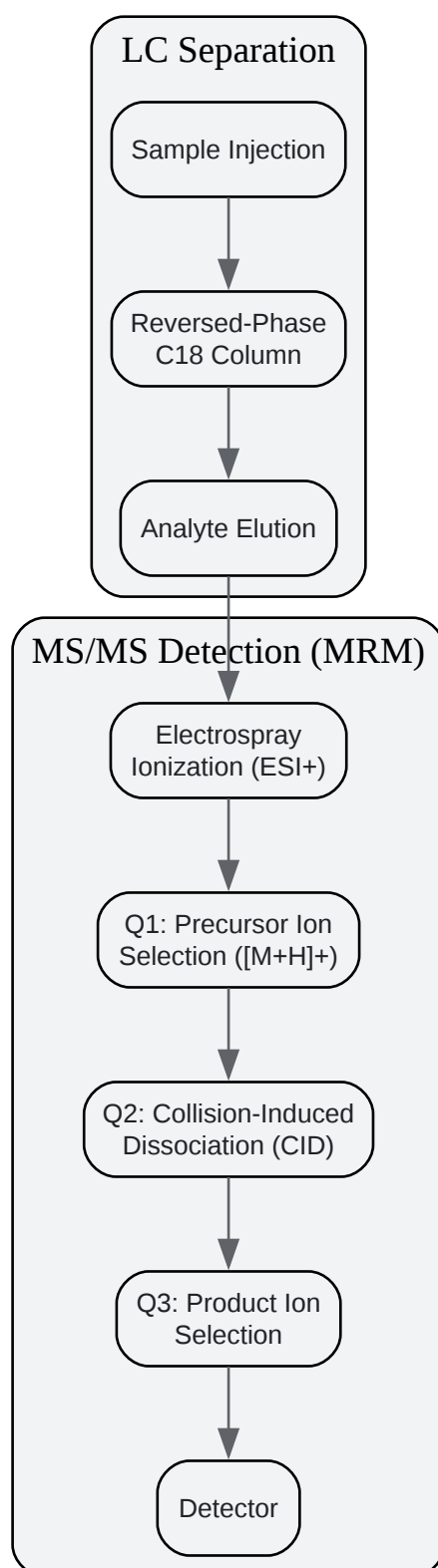
- GC System: Agilent 8890 GC or equivalent
- MS System: Agilent 7000D GC/TQ or equivalent single quadrupole MS
- Column: Nonpolar (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
- Injection: 1 µL, Split (e.g., 50:1 ratio), Inlet Temp: 250°C

- Carrier Gas: Helium, Constant flow at 1.0 mL/min
- Oven Program:
 - Initial temperature: 70°C, hold for 3 min
 - Ramp 1: 5°C/min to 100°C, hold for 1 min
 - Ramp 2: 20°C/min to 250°C, hold for 5 min[11]
- MS Transfer Line: 280°C
- Ion Source Temp: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized analyte (e.g., m/z for the molecular ion and key fragments).

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Causality

LC-MS/MS is the preferred method for achieving the lowest detection and quantification limits. [7] The separation is typically performed using reversed-phase chromatography. For a polar, basic compound like **3-(ethylamino)-1-Propanol**, a C18 column combined with an acidic mobile phase (e.g., containing formic acid) ensures good retention and peak shape by protonating the amine group. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. This is achieved by selecting the protonated molecular ion ($[M+H]^+$) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process virtually eliminates matrix interferences.



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Caption: Workflow for LC-MS/MS analysis of **3-(ethylamino)-1-Propanol**.

Detailed Experimental Protocol

A. Materials and Reagents

- **3-(ethylamino)-1-Propanol** analytical standard ($\geq 99.5\%$ purity)
- Formic Acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade, e.g., Milli-Q)
- Methanol (LC-MS grade)

B. Standard and Sample Preparation

- Stock Standard Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of **3-(ethylamino)-1-Propanol** standard and dissolve in 100.0 mL of 50:50 Methanol:Water.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with the initial mobile phase composition.
- Sample Preparation: Accurately weigh the sample and dissolve in the initial mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.22 μm syringe filter before injection.

C. LC-MS/MS Instrumental Conditions

- LC System: Waters ACQUITY UPLC or equivalent
- MS System: Waters Xevo TQ-S or equivalent
- Column: Waters ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 100 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Flow Rate: 0.4 mL/min
- Gradient:
 - 0-1.0 min: 5% B
 - 1.0-5.0 min: 5% to 95% B
 - 5.0-6.0 min: 95% B
 - 6.0-6.1 min: 95% to 5% B
 - 6.1-8.0 min: 5% B (Re-equilibration)
- Column Temp: 40°C
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Positive (ESI+)
- Capillary Voltage: 3.0 kV
- Source Temp: 150°C
- Desolvation Temp: 400°C
- MRM Transition: To be determined by infusing a standard solution. For **3-(ethylamino)-1-Propanol** (MW: 103.16), the precursor ion will be [M+H]⁺ at m/z 104.2. Product ions will result from fragmentation (e.g., loss of water, loss of ethylamine).

Method Validation and Data Presentation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.^{[1][12][13]} Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Key Validation Parameters

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
- **Range:** The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of test results to the true value. Determined by spike/recovery experiments at a minimum of three concentration levels.
- **Precision:** Assessed at two levels:
 - **Repeatability:** Precision under the same operating conditions over a short interval (intra-assay precision).
 - **Intermediate Precision:** Expresses within-laboratory variations (different days, different analysts, different equipment).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantification (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

Comparative Quantitative Data

The following table summarizes typical performance characteristics for the described methods. These values are illustrative and should be established for each specific application and laboratory.

Parameter	GC-MS with Derivatization	LC-MS/MS
Linearity (r^2)	> 0.995	> 0.998
Typical Range	1 - 100 $\mu\text{g/mL}$	0.1 - 100 ng/mL
LOD	~0.5 $\mu\text{g/mL}$	~0.05 ng/mL
LOQ	~1.0 $\mu\text{g/mL}$	~0.1 ng/mL
Accuracy (% Recovery)	90 - 110%	95 - 105%
Precision (%RSD)	< 10%	< 5%
Sample Prep Time	Moderate (derivatization required)	Minimal (dilute and shoot)

Conclusion

This guide details two robust and reliable methods for the detection and quantification of **3-(ethylamino)-1-Propanol**. The choice of method depends on the required sensitivity and the laboratory's instrumentation. For routine analysis where low part-per-million ($\mu\text{g/mL}$) levels are sufficient, GC-MS with silylation is a highly effective technique. For applications requiring trace-level quantification (ng/mL) with high selectivity, such as impurity analysis in pharmaceuticals, LC-MS/MS is the superior methodology. Both methods, when properly validated, provide the accuracy and precision necessary to meet the stringent requirements of the pharmaceutical and chemical industries.

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